molecular formula C7F12O2 B1141247 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene CAS No. 37626-13-4

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene

Cat. No.: B1141247
CAS No.: 37626-13-4
M. Wt: 344.0545384
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: and 1,1,2,2-tetrafluoroethene are fluorinated compounds that are often used in the synthesis of fluorinated polymers. These compounds are known for their high thermal stability, chemical resistance, and unique properties that make them suitable for various industrial applications .

Properties

IUPAC Name

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F8O2.C2F4/c6-1-2(7)15-3(14-1,4(8,9)10)5(11,12)13;3-1(4)2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQVMMYKXQPUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(OC(O1)(C(F)(F)F)C(F)(F)F)F)F.C(=C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37626-13-4
Record name Perfluoro(2,2-dimethyl-1,3-dioxole)-tetrafluoroethylene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37626-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

344.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

TFE is industrially produced via thermal decomposition of PTFE, a process that reverses polymerization. PTFE shavings are heated in a quartz reactor at 500–550°C under vacuum (1–5 Torr) for 3 hours, yielding gaseous TFE, which is subsequently condensed in liquid nitrogen-cooled traps. The reaction proceeds via cleavage of carbon-carbon bonds in the polymer backbone, regenerating the monomer:

(CF2-CF2)nnCF2=CF2(ΔH > 0)\text{(CF}2\text{-CF}2\text{)}n \rightarrow n\text{CF}2\text{=CF}_2 \quad \text{(ΔH > 0)}

Key Parameters :

  • Temperature : Optimal decomposition occurs above 500°C. Lower temperatures favor incomplete depolymerization, while higher temperatures risk side reactions.

  • Pressure : Subatmospheric pressure (1–5 Torr) minimizes recombination of radicals, enhancing TFE yield.

Laboratory-Scale Synthesis via PTFE Pyrolysis

Apparatus Design

Small-scale TFE synthesis employs custom quartz reactors (46 mm diameter) heated in electric furnaces. PTFE feedstock (25 g) is pyrolyzed under vacuum, with gaseous products condensed in liquid nitrogen traps.

Yield and Purity

Gravimetric analysis of condensate reveals ≥95% TFE purity , with residual PTFE oligomers removed via freeze-thaw cycles. Nuclear magnetic resonance (¹⁹F NMR) confirms structural integrity, showing a singlet at δ −118 ppm (CF₂ groups).

Applications of Tetrafluoroethylene

Polymer Production

TFE is copolymerized with perfluoroalkyl vinyl ethers to yield melt-processable fluoropolymers (e.g., Teflon® PFA). Reaction conditions (e.g., 70–90°C, ammonium persulfate initiator) are tuned to control molecular weight and crystallinity.

Specialty Chemical Synthesis

TFE serves as a precursor for:

  • 1-Azido-1,1,2,2-tetrafluoroethane : Synthesized via nucleophilic substitution with sodium azide in tetrahydrofuran (THF) at 60°C.

  • Fluorinated aromatics : Copper-mediated coupling with iodobenzene yields 1,2-bis(phenyl)-1,1,2,2-tetrafluoroethane (83% yield).

Comparative Analysis of Synthesis Routes

Parameter PTFE Pyrolysis R-22 Dehydrohalogenation
Scale Lab/industrialIndustrial
Yield 90–95%70–80%
Byproducts HFP, OFCBHCl, HFP
Energy Intensity High (endothermic)Moderate
Cost High (PTFE feedstock)Low (R-22 availability)

Chemical Reactions Analysis

Types of Reactions

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: and 1,1,2,2-tetrafluoroethene undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole serves as a versatile building block in the synthesis of complex fluorinated compounds and polymers. Its unique structure allows for the development of high-performance materials with enhanced chemical stability.

Biology

Research indicates its potential in drug delivery systems due to its stability and biocompatibility. The compound can interact with biological macromolecules like proteins and nucleic acids, influencing various cellular pathways.

Medicine

The compound is being explored for its pharmacological properties:

  • Antimicrobial Activity : Exhibits potential against bacterial infections.
  • Anticancer Properties : Investigated for its ability to inhibit tumor growth by targeting specific enzymes involved in cancer metabolism.

Industry

In industrial applications, these compounds are utilized in the production of:

  • Coatings and adhesives that require high chemical resistance.
  • Specialty chemicals used in various manufacturing processes.

Case Study 1: Drug Delivery Systems

A study evaluated the use of 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole in formulating drug delivery vehicles. Results indicated enhanced stability and controlled release properties compared to conventional systems.

Case Study 2: Anticancer Research

Research on fluorinated compounds similar to 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole demonstrated significant anticancer activity by inhibiting key metabolic pathways in cancer cells.

Mechanism of Action

The mechanism of action of these compounds involves their ability to form stable fluorinated polymers through polymerization reactions. The unique properties of these polymers, such as high thermal stability and chemical resistance, are attributed to the presence of fluorine atoms in the polymer backbone .

Comparison with Similar Compounds

Biological Activity

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole (CAS Number: 37697-64-6) is a fluorinated organic compound notable for its unique structural properties and potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential toxicity, and applications in drug development.

  • Molecular Formula : C₅F₈O₂
  • Molecular Weight : 244.04 g/mol
  • Boiling Point : 32-33 °C
  • Density : 1.67 g/cm³

Biological Activity Overview

The biological activity of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole has been studied primarily in the context of its potential as a monomer in polymer synthesis and its interactions with biological systems.

Toxicity and Safety

Research indicates that fluorinated compounds can exhibit varying levels of toxicity depending on their structure. The safety data available suggests that exposure to high concentrations may cause irritation to skin and eyes. Inhalation or ingestion poses significant health risks, necessitating careful handling in laboratory settings .

Polymerization Studies

A significant body of research has focused on the polymerization of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole with tetrafluoroethylene to create high-performance fluoropolymers. These polymers display excellent thermal stability and chemical resistance, making them suitable for applications in coatings and electronic materials .

Biocompatibility Assessments

Studies assessing the biocompatibility of polymers derived from this compound have shown promising results. For instance:

  • Study A : Investigated the cytotoxicity of poly(4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole) films on human cell lines. Results indicated low cytotoxicity and favorable cell adhesion properties .
  • Study B : Evaluated the use of these polymers in drug delivery systems. The findings suggested that the polymers could encapsulate therapeutic agents effectively while maintaining their structural integrity in physiological conditions .

Physical Properties Table

PropertyValue
Molecular FormulaC₅F₈O₂
Molecular Weight244.04 g/mol
Boiling Point32-33 °C
Density1.67 g/cm³
Log P2.9197

Toxicological Data Table

Exposure RouteEffectReference
InhalationRespiratory irritation
Skin ContactDermal irritation
Eye ContactSevere irritation

Q & A

Q. What are the recommended synthetic pathways for preparing 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole?

The synthesis typically involves fluorination and cyclization reactions. A common approach is the reaction of fluorinated precursors under controlled conditions, such as using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base to facilitate dehydrohalogenation or cyclization steps. For example, analogous methods for fluorinated dioxoles involve reacting dichloro-difluoro precursors with trifluoromethylating agents under inert atmospheres to achieve high purity (≥95%) . Key parameters include temperature control (-20°C to room temperature) and stoichiometric ratios to minimize side products. Post-synthesis purification via fractional distillation or column chromatography is critical.

Q. How can researchers characterize the structural and electronic properties of 1,1,2,2-tetrafluoroethene (TFE)?

Characterization involves a combination of spectroscopic and computational methods:

  • NMR Spectroscopy : ¹⁹F NMR is essential for identifying fluorine environments (e.g., δ -120 to -140 ppm for CF₃ groups in dioxole derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 244.037 g/mol for 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal structures and bond angles, particularly for fluorinated cyclic ethers .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental data .

Advanced Research Questions

Q. What methodologies are used to study the environmental fate and ecological impacts of 1,1,2,2-tetrafluoroethene (TFE)?

Long-term environmental studies, such as those outlined in Project INCHEMBIOL, employ:

  • Partitioning Experiments : Measure solubility in water, octanol-water coefficients (log K₀w), and vapor pressure (e.g., 511 mmHg at 25°C for fluorinated dioxoles) to assess mobility in environmental compartments .
  • Biotransformation Assays : Investigate microbial degradation pathways using soil/water microcosms under aerobic/anaerobic conditions.
  • Ecotoxicity Testing : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) at cellular and population levels .
  • Fugacity Modeling : Predict long-term distribution and bioaccumulation potential based on physical-chemical properties .

Q. How can researchers resolve contradictions between experimental and computational data on fluorinated dioxole reactivity?

Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects or relativistic corrections for fluorine atoms). Mitigation strategies include:

  • Multi-scale Modeling : Combine DFT with molecular dynamics (MD) to simulate solvent interactions .
  • Experimental Validation : Use kinetic studies (e.g., monitoring reaction intermediates via in-situ IR spectroscopy) to refine computational parameters.
  • Error Analysis : Quantify uncertainties in computational outputs (e.g., ±5 kcal/mol in activation energies) and correlate with empirical rate constants .

Q. What advanced copolymerization techniques are applicable to 1,1,2,2-tetrafluoroethene (TFE) and fluorinated dioxoles?

TFE’s copolymerization with fluorinated dioxoles (e.g., 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole) requires:

  • Radical Initiation : Use perfluorinated azo compounds (e.g., perfluoroazoisobutane) in supercritical CO₂ to enhance monomer solubility and control chain length .
  • High-Pressure Reactors : Operate at 10–50 MPa and 50–100°C to achieve high molecular weight polymers.
  • Post-Polymerization Analysis : Employ Size Exclusion Chromatography (SEC) with fluorinated solvents (e.g., perfluorotributylamine) to determine polydispersity indices (PDI < 1.5) .

Methodological Notes

  • Synthesis Optimization : Use Schlenk-line techniques to exclude moisture/oxygen, critical for fluorinated intermediates .
  • Safety Protocols : Adhere to OSHA/NIOSH guidelines for handling fluorinated compounds, including fume hoods and PFAS-specific PPE .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories with metadata on instrument calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.